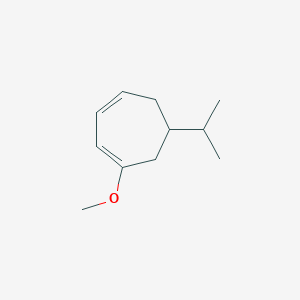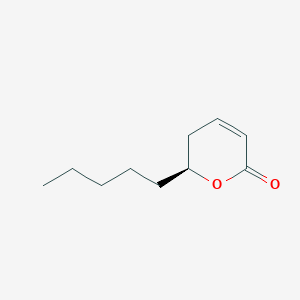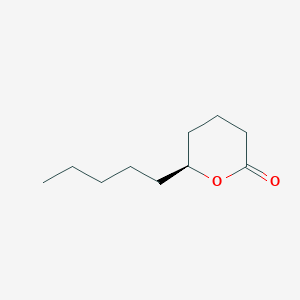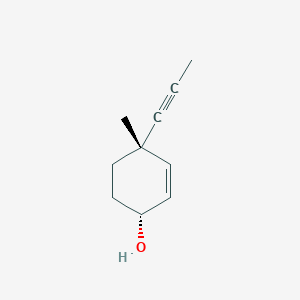
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Mécanisme D'action
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol acts as a reversible inhibitor of MAO-B by binding to the active site of the enzyme. MAO-B catalyzes the oxidation of neurotransmitters such as dopamine, serotonin, and norepinephrine, which leads to their breakdown. Inhibition of MAO-B by (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol leads to an increase in the levels of these neurotransmitters, which has been shown to improve symptoms of various neurological and psychiatric disorders.
Effets Biochimiques Et Physiologiques
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which has been linked to improvements in motor function in Parkinson's disease. (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in lab experiments is its potent and selective inhibition of MAO-B. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol is its short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several future directions for the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in scientific research. One area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol in the treatment of depression and cognitive impairment. Another area of interest is the use of (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol as a neuroprotective agent in stroke and traumatic brain injury. Additionally, (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol may have potential applications in the treatment of addiction and other psychiatric disorders.
Méthodes De Synthèse
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with propargyl bromide to form 4-prop-1-ynylcyclohexanone. The next step involves the reduction of the triple bond in the presence of palladium on carbon to form 4-propenylcyclohexanone. The final step involves the addition of methylmagnesium bromide to the double bond to form (1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol.
Applications De Recherche Scientifique
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol has been widely used in scientific research due to its potent and selective inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine, a neurotransmitter that is involved in the regulation of movement, emotion, and cognition. Inhibition of MAO-B leads to an increase in dopamine levels, which has been shown to improve symptoms of Parkinson's disease, depression, and cognitive impairment.
Propriétés
Numéro CAS |
139599-54-5 |
|---|---|
Nom du produit |
(1R,4S)-4-Methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R,4S)-4-methyl-4-prop-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7,9,11H,5,8H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
KZMPWSNTKISINH-VHSXEESVSA-N |
SMILES isomérique |
CC#C[C@]1(CC[C@H](C=C1)O)C |
SMILES |
CC#CC1(CCC(C=C1)O)C |
SMILES canonique |
CC#CC1(CCC(C=C1)O)C |
Synonymes |
2-Cyclohexen-1-ol, 4-methyl-4-(1-propynyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




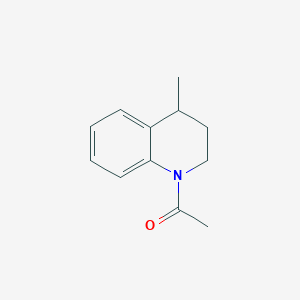
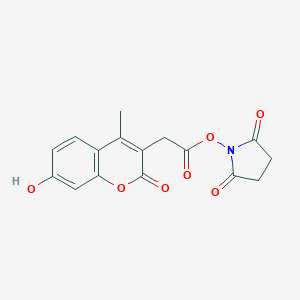
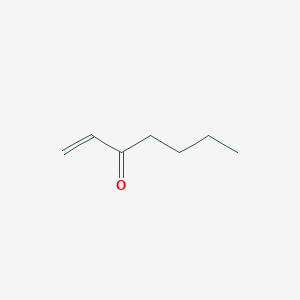



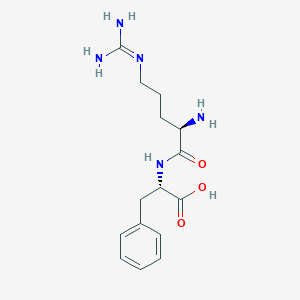
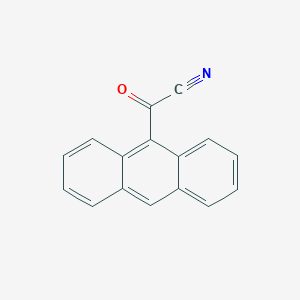
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)

